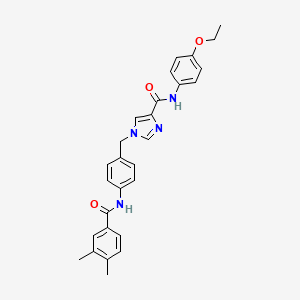

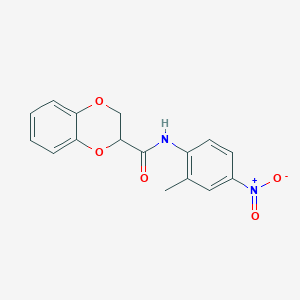

![molecular formula C18H21N3O3S2 B2367207 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060164-75-1](/img/structure/B2367207.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.

BenchChem offers high-quality N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sulfonamide Compounds and Therapeutic Applications

Sulfonamide compounds, which include N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been extensively investigated for their therapeutic potential. Sulfonamides have found applications in a variety of clinical drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Recent patents and studies highlight the ongoing research into sulfonamide CAIs (Carbonic Anhydrase Inhibitors) targeting specific isoforms for antiglaucoma treatments and the development of novel sulfonamides with antitumor activities. This research underscores the versatility of sulfonamide compounds in drug development, particularly for treating glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. They have been pivotal in generating diverse piperidines, pyrrolidines, and azetidines, crucial for natural products and compounds with therapeutic applications. This research demonstrates the importance of chiral sulfinamides in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).

Sulfonamide Analogs and Biological Activities

N-sulfonylamino azinones, related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been extensively researched for their biological activities. These studies have revealed that such compounds exhibit a wide range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. The exploration of N-sulfonylamino azinones underlines the potential of sulfonamide analogs in developing new therapeutic agents for various diseases (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Applications of Sulfonamides

Sulfonamide compounds, including N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, are also significant in environmental applications. Research into the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions has highlighted the effectiveness of adsorption and advanced oxidation processes. This area of study emphasizes the environmental relevance of sulfonamide compounds in treating water and reducing pollution (Prasannamedha & Kumar, 2020).

Propiedades

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-26(23,24)21-10-4-6-13(11-21)17(22)20-18-19-16-14-7-3-2-5-12(14)8-9-15(16)25-18/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTKRBDFOKKIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

methanone](/img/structure/B2367132.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)